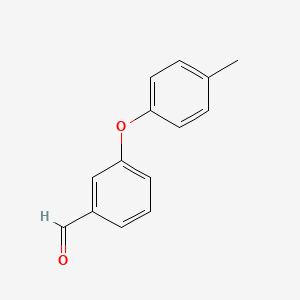

3-(4-Methylphenoxy)benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry and Derivatives

Aromatic aldehydes are a class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. The reactivity of the aldehyde group makes these compounds valuable intermediates in a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of a 4-methylphenoxy substituent on the benzaldehyde (B42025) ring in 3-(4-Methylphenoxy)benzaldehyde introduces specific electronic and steric effects that modulate the reactivity of the aldehyde functionality. The ether linkage and the additional aromatic ring can influence the electron density of the benzaldehyde core, thereby affecting its reaction kinetics and the properties of the resulting derivatives.

Significance in Contemporary Organic Synthesis

This compound serves as a key starting material in the synthesis of various heterocyclic compounds, which are integral to the development of new pharmaceuticals and functional materials. Its utility has been particularly noted in the construction of benzoxazole (B165842) and quinazolinone scaffolds.

The synthesis of benzoxazole derivatives, for example, can be achieved through the condensation reaction of 2-aminophenols with aldehydes like this compound. sigmaaldrich.com These reactions are often facilitated by catalysts to achieve high yields and selectivity. nih.gov

Furthermore, this aldehyde is an important reactant in the creation of quinazolinone libraries. nih.gov Quinazolinones are a class of compounds known for a broad spectrum of biological activities. nih.gov The synthesis of styryl derivatives of quinazolinone can be accomplished by treating a quinazolinone precursor with a non-nucleophilic base, followed by the addition of a non-enolizable aldehyde such as this compound. nih.gov This approach allows for the generation of a diverse range of compounds for biological screening. nih.gov

Relevance in Medicinal Chemistry and Materials Science Research

The derivatives of this compound are of significant interest in medicinal chemistry due to the established biological activities of the heterocyclic systems they can form. Quinazolinone derivatives, for instance, have been reported to exhibit hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory effects. nih.gov The incorporation of the 3-(4-methylphenoxy)phenyl group can modulate the pharmacological profile of the resulting quinazolinone derivatives. nih.gov

Benzoxazole derivatives are another class of compounds accessible from this compound that have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The lipophilic nature of benzoxazole derivatives can enhance their ability to cross cell membranes, a desirable feature for potential drug candidates. nih.gov

While the application of this compound in medicinal chemistry is primarily through the synthesis of these and other heterocyclic systems, its use in materials science is less documented in publicly available research. Although phenoxy compounds, in general, are used as intermediates for dyes and polymers, specific research detailing the integration of this compound into materials like polymers or dyes is not widely reported. manavchem.com The benzaldehyde functional group does, however, present a reactive handle that could potentially be utilized in polymerization reactions or for the synthesis of chromophores. qub.ac.uk

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79124-75-7 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₂O₂ sigmaaldrich.com |

| Molecular Weight | 212.24 g/mol sigmaaldrich.com |

| Boiling Point | 140 °C at 2 mmHg sigmaaldrich.com |

| Density | 1.102 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.59 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKLCRGXIJGVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000273 | |

| Record name | 3-(4-Methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79124-75-7 | |

| Record name | 3-(4-Methylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79124-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methylphenoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-methylphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 3-(4-Methylphenoxy)benzaldehyde

The construction of the diaryl ether linkage is the key challenge in the synthesis of this compound. The most common and strategically important method is the Ullmann condensation reaction. This approach typically involves the coupling of an activated aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base.

Two primary pathways exist for this synthesis:

Pathway A: The reaction of 3-hydroxybenzaldehyde (B18108) with an activated p-tolyl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene).

Pathway B: The reaction of a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde (B42254) or 3-fluorobenzaldehyde) with p-cresol.

A general method analogous to the synthesis of similar phenoxybenzaldehydes involves reacting m-hydroxybenzaldehyde with an appropriate aryl halide in the presence of an alkaline reagent under anhydrous conditions to form a phenoxide salt, which then undergoes a substitution reaction. patsnap.com

Modern synthetic efforts focus on improving the efficiency and applicability of the Ullmann condensation. This includes the development of novel ligand systems for the copper catalyst to facilitate the reaction under milder conditions and with higher yields. While specific novel routes for this compound are not extensively detailed in the literature, analogous diaryl ether syntheses provide a framework. For instance, a patented method for the closely related m-phenoxybenzaldehyde involves mixing m-hydroxybenzaldehyde with anhydrous potassium carbonate in N-methylpyrrolidone (NMP), followed by the dropwise addition of bromobenzene (B47551) at elevated temperatures (90-100°C). patsnap.com This process avoids the disproportionation of the aldehyde group that can occur in aqueous alkaline solutions. patsnap.com

Table 1: Representative Reaction Conditions for Diaryl Ether Synthesis (Analogous to this compound)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

| m-Hydroxybenzaldehyde | Bromobenzene | Copper (implied) | K₂CO₃ | N-Methylpyrrolidone | 90-100 | High | patsnap.com |

| 3-Halobenzaldehyde | p-Cresol | Cu(I) or Cu(II) salts | Cs₂CO₃, K₃PO₄ | DMF, Toluene | 100-140 | Variable | General Ullmann Conditions |

| 3-Hydroxybenzaldehyde | 4-Iodotoluene | CuI / Ligand | K₂CO₃ | Dioxane | 110 | Variable | Modern Ullmann Conditions |

The choice of catalyst is crucial for the successful synthesis of diaryl ethers like this compound. Classical Ullmann reactions require stoichiometric amounts of copper powder at high temperatures. Modern protocols utilize catalytic amounts of copper(I) or copper(II) salts, often in conjunction with ligands such as phenanthroline or amino acids, which stabilize the catalyst and improve its activity.

Optimization parameters include:

Catalyst System: Copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper(II) sulfate (B86663) (CuSO₄) are common precursors. The addition of ligands can significantly lower the reaction temperature and catalyst loading.

Base: Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are required to deprotonate the phenol.

Solvent: High-boiling point, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) are typically used to ensure the solubility of the reactants and facilitate the reaction. patsnap.com

Temperature: Reaction temperatures typically range from 90°C to 160°C, depending on the reactivity of the substrates and the efficiency of the catalyst system. patsnap.com

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact. Key strategies, drawn from analogous preparations, include the use of more environmentally benign catalysts and solvents. nih.govgoogle.com For instance, the development of highly active, recyclable catalysts like bimetallic nanoparticles on supported ionic liquid phases (SILP) for related transformations points towards greener alternatives. rsc.org Other green approaches focus on energy efficiency, such as employing microwave-assisted or ultrasound-assisted synthesis to significantly reduce reaction times. nih.gov The use of solvents derived from renewable resources, such as glycerol, and catalysts derived from agro-waste are also emerging trends in the synthesis of related aromatic compounds. nih.gov

Chemical Transformations and Derivatization Strategies of this compound

The aldehyde functional group in this compound is the primary site for its chemical transformations, making it a valuable precursor for a variety of more complex molecules. A significant application is in the synthesis of heterocyclic compounds.

This compound is explicitly used as a starting material for the synthesis of benzoxazole (B165842) derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Benzoxazoles are an important class of heterocyclic compounds found in many biologically active molecules and pharmaceutical agents. The general synthesis involves the condensation reaction of an aldehyde with a 2-aminophenol (B121084), followed by cyclization.

The reaction is typically a one-pot synthesis where this compound is reacted with a substituted or unsubstituted 2-aminophenol in the presence of a catalyst and often an oxidant. A variety of catalytic systems have been developed to promote this transformation efficiently and under mild conditions.

Table 2: Catalytic Systems for the Synthesis of Benzoxazoles from Aldehydes and 2-Aminophenol

| Catalyst System | Solvent | Temperature | Key Advantages | Reference(s) |

| Copper(II) Complexes | Acetonitrile | Room Temp | Mild conditions, high yields | rsc.org |

| PEG-SO₃H | Ethanol | Room Temp | Heterogeneous, recyclable, green solvent | jpsbr.org |

| Fe₃O₄@SiO₂-SO₃H Nanoparticles | Solvent-free | 50°C | Magnetically separable, reusable, solvent-free | ajchem-a.com |

| ZnO Nanoparticles | Ethanol | Room/50°C | Efficient under conventional, microwave, or ultrasound conditions | nih.gov |

The formation of a 2-arylbenzoxazole from this compound and 2-aminophenol generally proceeds through a two-step mechanism:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of this compound. This is followed by dehydration to form a Schiff base (or azomethine) intermediate. nih.gov This step is often acid-catalyzed. nih.gov

Oxidative Cyclization: The Schiff base intermediate undergoes an intramolecular cyclization. The phenolic hydroxyl group attacks the imine carbon. This is followed by an oxidation step that aromatizes the newly formed oxazole (B20620) ring. The oxidant is crucial for removing two hydrogen atoms to achieve the stable benzoxazole structure. In some catalytic systems, such as those using specific copper(II) complexes, the catalyst itself is proposed to generate a phenoxyl radical complex, which facilitates the necessary hydrogen atom abstraction to drive the cyclization and aromatization. rsc.org

Synthesis of Benzoxazole Derivatives

Role in Mannopeptimycin Glycopeptide Antibiotic Analogs

The chemical compound this compound serves as a crucial precursor in the synthesis of novel benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics. nih.gov These antibiotics are significant due to their activity against a variety of Gram-positive bacteria, including strains resistant to vancomycin. nih.gov The synthesis involves a novel benzoxazole formation reaction where an aminophenol derivative of mannopeptimycin-beta is treated with an aldehyde, such as this compound, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dimethylformamide (DMF). nih.gov This process leads to the creation of a new series of mannopeptimycin derivatives with a benzoxazole moiety. nih.gov

The resulting analogs have demonstrated promising antibacterial activity. nih.gov For instance, some of the synthesized derivatives have shown good activity against Gram-positive bacteria when compared to the parent compound, mannopeptimycin-beta. nih.gov The mechanism of action for mannopeptimycins involves targeting the biosynthesis of the bacterial cell wall. nih.gov They interact with the membrane-bound cell wall precursor Lipid II, an interaction that differs from that of other glycopeptide antibiotics like vancomycin. nih.gov This unique mode of action is believed to be responsible for their effectiveness against vancomycin-resistant organisms. nih.gov The antimicrobial activities of these derivatives have been shown to correlate with their affinity for Lipid II, suggesting that the inhibition of cell wall biosynthesis is the primary mechanism of their antibacterial effect. nih.gov

Formation of Quinazolinone Derivatives

This compound is a key starting material in the synthesis of various quinazolinone derivatives, which are a class of compounds with a broad spectrum of biological activities. nih.govresearchgate.net

Condensation Reactions for Styryl Quinazolinone Formation

Styryl quinazolinones can be synthesized through a condensation reaction involving an appropriate quinazolinone precursor and an aldehyde, such as this compound. researchgate.net While the direct synthesis of a styryl quinazolinone using this compound is not explicitly detailed in the provided search results, the general synthetic protocol involves the reaction of a substituted quinazolinone with an aldehyde in the presence of a suitable catalyst and solvent system. researchgate.net For example, a similar reaction involves the condensation of 3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with 4-methoxy-benzaldehyde in glacial acetic acid under reflux to yield a styryl derivative. researchgate.net This suggests that this compound could similarly be employed to generate a variety of styryl quinazolinone derivatives.

Application as Precursors for EGFR Inhibitors

Quinazolinone derivatives are recognized as important scaffolds in the development of epidermal growth factor receptor (EGFR) inhibitors. nih.govnih.gov While the direct application of this compound in the synthesis of EGFR inhibitors is not explicitly stated, its role as a precursor to quinazolinone structures is significant. The quinazolinone core can be further modified to create compounds that target EGFR, a key protein in cell signaling pathways that is often mutated in various cancers. nih.gov The development of irreversible inhibitors that can overcome resistance to first-generation drugs is an active area of research. nih.gov

Synthesis of Schiff Bases and Hydrazone Derivatives

This compound is a versatile reagent for the synthesis of Schiff bases and hydrazone derivatives, which are classes of compounds known for their diverse biological activities and applications in coordination chemistry. mediresonline.orgjetir.orgnih.govresearchgate.net

Condensation with Amines and Hydrazines

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. mediresonline.orgjetir.orgresearchgate.net The reaction of this compound with various primary amines would lead to the formation of the corresponding N-substituted imines. This reaction is often catalyzed by an acid, such as glacial acetic acid, and can be carried out in a suitable solvent like ethanol. semanticscholar.org

Similarly, hydrazones are synthesized by the condensation of an aldehyde or ketone with a hydrazine (B178648) derivative. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net Reacting this compound with hydrazine or substituted hydrazines would yield the corresponding hydrazone. nih.govresearchgate.net These reactions are fundamental in organic synthesis and provide access to a wide array of derivatives with potential applications in various fields. science.govnih.govdergipark.org.tr

Subsequent Reductions and Functionalizations

The imine bond in Schiff bases and the C=N bond in hydrazones are susceptible to reduction, providing a pathway to synthesize saturated amine and hydrazine derivatives. For instance, the reduction of a Schiff base derived from this compound would yield a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165).

Furthermore, the hydrazone functionality can be a versatile handle for various chemical transformations. nih.govnih.gov For example, hydrazones can be converted into other functional groups such as nitriles or carboxylic acids through oxidative cleavage. nih.gov They can also participate in cyclization reactions to form various heterocyclic compounds. nih.gov These subsequent functionalizations significantly expand the synthetic utility of the initial Schiff base and hydrazone derivatives of this compound.

Integration into Heterocyclic Ring Systems (e.g., Pyrazoles, Thiazoles)

The aldehyde functionality of this compound serves as a key building block for the construction of diverse heterocyclic rings, which are significant scaffolds in medicinal chemistry.

Pyrazoles:

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While direct synthesis from this compound requires its conversion into a suitable precursor, its structural motif is found in various pyrazole (B372694) derivatives. For instance, pyrazole-4-carbaldehydes can be synthesized through the Vilsmeier-Haack reaction of ketone hydrazones. umich.edu Generally, pyrazoles can be formed by reacting α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation. jmchemsci.com

A related derivative, 1-phenyl-3-methyl-5-(4-methylphenoxy)-1H-pyrazole-4-carbaldehyde oxime, has been used in the synthesis of more complex molecules that incorporate a thiazole (B1198619) ring, highlighting the utility of the (4-methylphenoxy) moiety in building diverse heterocyclic systems. nih.gov The general synthesis of pyrazoles can be achieved through several routes, including the reaction of 1,3-diketones with arylhydrazines. organic-chemistry.org

Thiazoles:

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the reaction of an α-haloketone with a thioamide. youtube.com To integrate this compound into a thiazole ring via this method, it would first need to be transformed into an appropriate α-haloketone or thioamide precursor.

Another route involves the reaction of compounds like 2-chloro-5-chloromethyl thiazole with pyrazole oxime ethers containing the (4-methylphenoxy) group, demonstrating an indirect pathway to incorporate this aldehyde's structural features into thiazole-containing molecules. nih.gov The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can also be achieved through the cyclization of various benzaldehydes with thiosemicarbazide. nih.gov

Synthesis of Oxazolone (B7731731) Derivatives

Oxazolones are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. The synthesis of 4-arylidene-oxazol-5-ones is commonly achieved through the Erlenmeyer-Plöchl reaction. crpsonline.comijceronline.com This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid (N-benzoyl glycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. crpsonline.comnih.gov

In this context, this compound can serve as the aromatic aldehyde component. The reaction proceeds via the formation of an azlactone intermediate, which then undergoes condensation with the aldehyde. The general scheme for this synthesis is well-established. ijceronline.comcore.ac.uk The resulting oxazolone derivatives are valuable intermediates in organic synthesis and have been investigated for various biological activities. crpsonline.comijceronline.com

Table 1: General Conditions for Erlenmeyer Synthesis of Oxazolone Derivatives

| Reactants | Reagents & Solvents | Conditions | Product Type |

| Aromatic Aldehyde, N-Acylglycine | Acetic Anhydride, Sodium Acetate | Heating/Reflux | 4-Aryl-2-substituted-oxazol-5-one |

| Aromatic Aldehyde, Hippuric Acid | Ethanol, Sodium Acetate | Room Temperature | 4-Aryl-2-phenyl-oxazol-5-one ijceronline.com |

This table represents generalized conditions. Specific parameters may vary based on the substrate.

General Reactivity Studies (Oxidation, Reduction, Condensation)

The aldehyde group in this compound is the primary site of reactivity, undergoing oxidation, reduction, and various condensation reactions.

Oxidation:

Aromatic aldehydes, including this compound, are readily oxidized to the corresponding carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. A common laboratory and industrial phenomenon is the autoxidation of benzaldehydes upon exposure to air, which proceeds via a free-radical chain mechanism to form benzoic acid. researchgate.net For controlled synthesis, reagents such as chromium(VI) compounds can be employed. For example, tetraethylammonium (B1195904) bromochromate (TEABC) has been used to oxidize various benzaldehydes to their respective benzoic acids in good yields. arabjchem.org The reaction is typically first-order with respect to both the oxidant and the aldehyde. arabjchem.org

Reduction:

The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-(4-Methylphenoxy)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. Hydrosilylation, using a silane (B1218182) such as polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst, offers a chemoselective method for reducing aldehydes to alcohols. researchgate.net

Condensation Reactions:

The aldehyde functionality of this compound makes it an excellent electrophile for various carbon-carbon bond-forming condensation reactions.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, it can react with enolizable ketones or aldehydes. For instance, the condensation of benzaldehyde (B42025) with methyl ethyl ketone can yield different products depending on the reaction conditions. scispace.com Cross-aldol condensation with propanal, followed by hydrogenation, is a pathway to synthesize substituted propanals and propanols. researchgate.net

Knoevenagel Condensation: This involves the reaction with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, catalyzed by a weak base. The three-component condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone is a common method for synthesizing tetrahydrobenzo[b]pyrans. researchgate.net

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a versatile method for creating carbon-carbon double bonds with high stereochemical control.

Table 2: Summary of General Reactivity

| Reaction Type | Reagent(s) | Product |

| Oxidation | Air (autoxidation), Cr(VI) reagents (e.g., TEABC) arabjchem.org | 3-(4-Methylphenoxy)benzoic acid |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation, PMHS researchgate.net | 3-(4-Methylphenoxy)benzyl alcohol |

| Condensation | Enolizable aldehydes/ketones (Aldol) scispace.comresearchgate.net | β-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone |

| Condensation | Active methylene compounds (Knoevenagel) researchgate.net | Substituted alkene |

| Condensation | Phosphorus ylide (Wittig) | Alkene |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy probes the various stretching, bending, and torsional motions of the chemical bonds within a molecule. These vibrations occur at specific, quantized frequencies, resulting in a unique spectral fingerprint that is highly characteristic of the compound's structure and conformation.

The Fourier-Transform Infrared (FTIR) and Raman spectra of 3-(4-Methylphenoxy)benzaldehyde are characterized by several key absorption bands that correspond to its specific functional groups and structural components. The analysis involves assigning these observed bands to particular vibrational modes.

Key spectral features include:

Aldehyde Group Vibrations : The most prominent feature related to the aldehyde group is the intense C=O stretching vibration (ν C=O), typically observed in the region of 1700-1710 cm⁻¹. The C-H stretching of the aldehyde group (ν C-H) usually appears as a pair of bands near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic Ring Vibrations : The spectra show multiple bands corresponding to the two aromatic rings. The aromatic C-H stretching vibrations (ν C-H) are found above 3000 cm⁻¹. The C=C stretching vibrations (ν C=C) within the rings give rise to a series of characteristic bands in the 1450-1600 cm⁻¹ region.

Ether Linkage Vibrations : The diaryl ether linkage is characterized by its asymmetric and symmetric C-O-C stretching modes. The strong asymmetric stretch (νas C-O-C) is typically found in the 1210-1250 cm⁻¹ range, while the symmetric stretch (νs C-O-C) is weaker and appears at a lower frequency.

Methyl Group Vibrations : The methyl group attached to the phenoxy ring exhibits characteristic C-H stretching vibrations (asymmetric and symmetric) around 2920-2980 cm⁻¹ and C-H bending vibrations near 1450 cm⁻¹ and 1380 cm⁻¹.

The table below summarizes the expected principal vibrational bands and their assignments for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3050 | ν(C-H) | Aromatic C-H Stretch |

| ~2925 | ν(C-H) | Methyl C-H Stretch |

| ~2830, ~2730 | ν(C-H) | Aldehyde C-H Stretch |

| ~1705 | ν(C=O) | Aldehyde C=O Stretch |

| ~1600, ~1580, ~1490 | ν(C=C) | Aromatic Ring C=C Stretch |

| ~1450 | δ(C-H) | Methyl C-H Bend |

| ~1240 | νas(C-O-C) | Asymmetric Ether C-O-C Stretch |

| ~820 | γ(C-H) | Out-of-plane bend (1,4-disubstituted ring) |

| ~780, ~690 | γ(C-H) | Out-of-plane bend (1,3-disubstituted ring) |

Data is predicted based on characteristic group frequencies for similar molecular structures.

Vibrational spectroscopy can be a sensitive tool for studying this conformational landscape. nih.gov The precise frequencies and intensities of certain vibrational modes, particularly those involving the C-O-C linkage and the adjacent aromatic rings, can shift depending on the torsional angles. nih.gov By comparing experimentally observed spectra with spectra calculated for different stable conformers using computational methods like Density Functional Theory (DFT), it is possible to deduce the most probable conformation(s) of the molecule in a given state (e.g., solid or solution). nih.goviu.edu.sa For diaryl ethers, the planarity or twisting of the aromatic rings relative to the C-O-C plane significantly influences the vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide a complete picture of atom connectivity.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde, aromatic, and methyl protons.

Aldehyde Proton: A sharp singlet is anticipated at the downfield end of the spectrum, typically around δ 9.9-10.0 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The eight protons on the two aromatic rings will appear as a complex series of multiplets in the range of δ 6.9-7.8 ppm. The protons on the benzaldehyde (B42025) ring are influenced by the electron-withdrawing aldehyde and the ether oxygen, while the protons on the phenoxy ring are influenced by the electron-donating methyl group and the ether oxygen.

Methyl Protons: A singlet corresponding to the three methyl protons is expected further upfield, typically around δ 2.3-2.4 ppm.

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show 13 distinct signals, as two carbons on the symmetrically para-substituted phenoxy ring are chemically equivalent.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around δ 192 ppm.

Aromatic Carbons: The twelve aromatic carbons resonate in the region of δ 115-160 ppm. The carbons directly bonded to the electronegative oxygen atom (C-O) are found at the downfield end of this range, while others are assigned based on substituent effects.

Methyl Carbon: The methyl carbon signal is the most shielded, appearing upfield around δ 21 ppm.

The table below details the predicted chemical shifts for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.9 (s, 1H) | ~192.0 |

| Aromatic (C-H/C) | ~6.9-7.8 (m, 8H) | ~115.0-160.0 |

| Methyl (-CH₃) | ~2.4 (s, 3H) | ~21.0 |

Data is predicted based on established substituent effects and data from analogous compounds. rsc.orgrsc.org

COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu It would show cross-peaks between adjacent protons on the benzaldehyde ring and between adjacent protons on the methylphenoxy ring, confirming the proton arrangement on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.edunanalysis.com Each signal in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons over two or three bonds. sdsu.edu For this compound, key HMBC correlations would include:

A correlation from the aldehyde proton (H-C=O) to the quaternary carbon of its ring (C-CHO).

Correlations from the methyl protons (-CH₃) to the quaternary carbon of the phenoxy ring (C-CH₃) and its ortho carbons.

Crucially, long-range correlations from the protons ortho to the ether linkage on one ring to the quaternary carbon attached to the oxygen on the other ring. This correlation across the ether oxygen definitively confirms the C-O-C linkage between the two aromatic moieties.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization. libretexts.org

The electron ionization (EI) mass spectrum of this compound would first confirm its molecular formula, C₁₄H₁₂O₂, by displaying a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 212.

The fragmentation of the molecular ion is driven by the presence of the aldehyde, the ether linkage, and the aromatic rings. Key fragmentation pathways would include:

Loss of a hydrogen radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺ at m/z 211. docbrown.info

Loss of the formyl radical: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the •CHO radical, producing an ion at m/z 183. docbrown.info

Cleavage of the ether bond: The C-O ether bonds can cleave, leading to fragments corresponding to the two constituent aromatic parts. This can result in a methylphenoxonium ion at m/z 107 or a benzoyl-type cation at m/z 105.

The table below lists the major expected fragments in the mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragment Lost |

| 212 | [CH₃C₆H₄OC₆H₄CHO]⁺• | (Molecular Ion) |

| 211 | [CH₃C₆H₄OC₆H₄CO]⁺ | •H |

| 183 | [CH₃C₆H₄OC₆H₄]⁺ | •CHO |

| 107 | [CH₃C₆H₄O]⁺ | •C₇H₅O |

| 105 | [C₆H₄CHO]⁺ | •C₇H₇O |

| 77 | [C₆H₅]⁺ | •C₇H₇O, •CO |

Fragmentation patterns are predicted based on the analysis of similar structures like benzaldehyde and 3-phenoxybenzaldehyde (B142659). docbrown.infochemicalbook.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photophysical Studies)

Detailed experimental data regarding the electronic absorption and emission properties of this compound are not extensively available in the current scientific literature. However, the molecule's structure, which incorporates a benzaldehyde moiety and a phenoxy group, allows for a theoretical consideration of its expected spectroscopic behavior.

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from its principal chromophores: the benzene (B151609) rings and the carbonyl group of the aldehyde. The anticipated electronic transitions would include:

π → π* transitions: These high-energy transitions are associated with the π-electron systems of the two aromatic rings. Benzaldehyde itself exhibits strong absorptions related to these transitions.

n → π* transitions: A weaker absorption at longer wavelengths is expected due to the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is a characteristic feature of aldehydes and ketones.

In related compounds, such as polymers containing benzaldehyde groups, an intense internal charge transfer band has been observed around 253 nm (39,500 cm⁻¹) researchgate.net. Schiff bases derived from substituted benzaldehydes also show π-π* electronic transitions for the aromatic rings at various wavelengths, along with transitions associated with the imine group ukm.my. While these provide context, the precise absorption maxima (λmax) for this compound remain to be experimentally reported.

Comprehensive studies on the photophysical properties of this compound, such as its fluorescence, phosphorescence, quantum yields, and excited-state lifetimes, are not readily found in published research. The investigation of these properties would be necessary to determine the molecule's potential for applications in materials science or as a photophysical probe. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) could be estimated from the onset of the absorption spectrum, but this requires experimental data that is not currently available.

X-ray Crystallography for Solid-State Structural Determination

A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed literature. However, the crystal structure of the closely related analog, 4-(4-methoxyphenoxy)benzaldehyde , provides significant insight into the likely solid-state conformation and intermolecular interactions that could be expected for the title compound.

The study of 4-(4-methoxyphenoxy)benzaldehyde reveals that the molecule crystallizes in a monoclinic system. A key structural feature is the pronounced twist between the two aromatic rings. The dihedral angle between the least-squares planes of the methoxy-substituted benzene ring and the benzaldehyde ring is 71.52 (3)°. The C—O—C angle connecting the two aryl groups is 118.82 (8)°. This non-planar conformation is a common feature in diaryl ethers.

In the crystal lattice of the analog, the molecules are organized into layers through weak C—H⋯O hydrogen bonds, and these layers are further linked by C—H⋯π interactions. It is plausible that this compound would adopt a similarly twisted conformation and exhibit comparable weak intermolecular interactions in the solid state.

Below is a table summarizing the crystallographic data for the analog, 4-(4-methoxyphenoxy)benzaldehyde.

| Crystal Data | |

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα |

| Data sourced from a study on 4-(4-methoxyphenoxy)benzaldehyde. |

Chiroptical Spectroscopy (e.g., VCD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration and solution-state conformation of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral sample.

The compound this compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Because chirality is a prerequisite for a molecule to exhibit a VCD signal, this compound is VCD-inactive. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical characterization of this specific compound in its native form.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, predict spectroscopic characteristics, and describe chemical reactivity.

Geometry Optimization and Electronic Structure Analysis

No specific studies detailing the geometry optimization of 3-(4-Methylphenoxy)benzaldehyde using DFT or HF methods were identified. Such a study would typically provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. This information is crucial for understanding its steric and electronic properties.

Prediction and Validation of Spectroscopic Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO, NBMO, CT-complex)

A frontier molecular orbital (FMO) analysis, which is critical for understanding a molecule's reactivity and electronic transitions, has not been specifically reported for this compound. This would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting HOMO-LUMO gap. Information on Natural Bond Orbitals (NBO) and potential charge-transfer (CT) complexes involving this molecule is also absent from the scientific literature.

Molecular Docking and Dynamics Simulations

These computational techniques are pivotal in drug discovery and development for predicting how a molecule might interact with a biological target.

Investigation of Ligand-Target Interactions in Biological Systems

There are no available molecular docking or molecular dynamics simulation studies that investigate the interaction of this compound with any specific biological targets. Such research would be essential to hypothesize its potential pharmacological activity.

Prediction of Binding Affinities and Modes

Consequently, without any reported docking studies, there is no data on the predicted binding affinities (such as docking scores or free energy of binding) or the specific binding modes of this compound to any protein or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. To date, specific QSAR models dedicated exclusively to predicting the biological activities of this compound have not been extensively reported in publicly available scientific literature. However, the principles of QSAR can be applied to understand how its structural features might influence its biological effects.

For instance, a study on a series of benzaldehyde (B42025) derivatives identified that the hydrophobicity of substituents at the para position and the presence of a hydroxyl group at the ortho position were significant factors in their inhibitory activity against phenoloxidase. nih.gov Another QSAR analysis on phenoxyacetic acid derivatives, which share the phenoxy moiety with the target compound, revealed that the potency of their antisickling activity was positively correlated with the hydrophobicity (π values) and electronic properties (σ constants) of the substituents on the benzene (B151609) ring. nih.gov These findings suggest that a future QSAR model for this compound would likely need to incorporate similar descriptors to effectively predict its activity.

Derivation of Molecular Descriptors (e.g., Molecular Connectivity, Shape Descriptors)

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For This compound , a variety of descriptors can be calculated from its two-dimensional and three-dimensional structures.

Molecular Connectivity Indices (χ): These topological descriptors describe the degree of branching and connectivity of atoms within the molecule.

Shape Descriptors: These provide information about the three-dimensional shape of the molecule, such as its surface area and volume.

Electronic Descriptors: These quantify the electronic properties, including dipole moment and partial charges on atoms, which are crucial for understanding intermolecular interactions.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) and molar refractivity (MR) are also key descriptors.

| Descriptor Type | Example Descriptor | Relevance |

| Topological | Molecular Connectivity Index (¹χ) | Describes the size and branching of the molecule. |

| Geometrical | Molecular Surface Area | Influences how the molecule fits into a biological receptor. |

| Electronic | Dipole Moment | Governs electrostatic interactions with target macromolecules. |

| Physicochemical | LogP | Represents the hydrophobicity of the molecule. |

Predictive Modeling for Biological Activities

Predictive modeling in QSAR uses the calculated molecular descriptors to build a statistical model that can estimate the biological activity of new or untested compounds. For This compound , while no specific predictive models have been published, the methodology would involve correlating its descriptors with a known biological activity, such as enzyme inhibition or receptor binding affinity.

The process typically involves:

Data Set Collection: A series of compounds structurally related to this compound with known biological activities would be compiled.

Descriptor Calculation: Molecular descriptors for all compounds in the series would be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to create the predictive model.

Model Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

A hypothetical predictive model for a biological activity might take the form of a linear equation, as shown in the illustrative table below.

| Model Component | Description |

| Dependent Variable | Biological Activity (e.g., log(1/IC₅₀)) |

| Independent Variables | Molecular Descriptors (e.g., LogP, MR, ¹χ) |

| Equation | log(1/IC₅₀) = c₀ + c₁*LogP + c₂*MR + c₃*¹χ |

Note: This is an illustrative example of a QSAR equation. The coefficients (c₀, c₁, c₂, c₃) would be determined through statistical analysis of a relevant dataset.

Analysis of Physicochemical Factors Influencing Activity (e.g., Hydrophobicity)

The analysis of physicochemical factors is a critical output of QSAR studies, providing insights into what makes a molecule active. For This compound , its physicochemical properties would be key determinants of its biological activity.

Hydrophobicity (LogP): The presence of two benzene rings and a methyl group suggests a significant hydrophobic character. Hydrophobicity often influences how a molecule crosses cell membranes and binds to hydrophobic pockets in proteins. A study on benzaldehyde derivatives demonstrated that increasing the hydrophobicity of the substituent at the para position played a major role in their inhibition activity. nih.gov

Electronic Effects: The ether linkage and the aldehyde group influence the electron distribution across the molecule. The aldehyde group is an electron-withdrawing group, which can participate in hydrogen bonding as an acceptor. The phenoxy group's electronic influence is more complex, involving both inductive and resonance effects.

Steric Factors: The size and shape of the molecule, dictated by the two rings connected by an ether linkage, will affect its ability to fit into the active site of a biological target.

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | sigmaaldrich.comscbt.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 212.24 g/mol | sigmaaldrich.comscbt.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 140 °C at 2 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.102 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.59 | sigmaaldrich.comsigmaaldrich.com |

Theoretical Studies on Reaction Mechanisms and Reactivity Profiles

Theoretical studies, employing quantum mechanics and other computational methods, can elucidate the pathways of chemical reactions and predict the reactivity of a molecule. For This compound , such studies could provide a detailed understanding of its chemical behavior. However, specific theoretical investigations into the reaction mechanisms and reactivity profiles of this particular compound are not prominent in the scientific literature.

General theoretical studies on benzaldehydes can offer a framework for understanding the potential reactivity of this compound. For example, the aldehyde functional group is known to undergo a variety of reactions, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Theoretical studies can model the energy barriers and transition states for these reactions.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: It can participate in reactions like the aldol (B89426) or Knoevenagel condensations. researchgate.net

Cannizzaro Reaction: In the absence of alpha-hydrogens and in the presence of a strong base, benzaldehydes can undergo a disproportionation reaction. youtube.com

A theoretical study on the acid-catalyzed reaction of benzaldehyde with methanol, for instance, details the protonation of the carbonyl group, nucleophilic attack, and subsequent steps to form an acetal. pearson.com Similarly, theoretical models of the Friedel-Crafts-type reaction of benzaldehyde have been proposed. acs.org These general mechanisms would likely apply to this compound, with the electronic influence of the 4-methylphenoxy group potentially modulating the reactivity of the aldehyde.

Exploration of Biological Activities and Medicinal Chemistry Potential

Enzyme Modulation and Inhibition Studies

The aldehyde functional group and the diaryl ether structure of 3-(4-Methylphenoxy)benzaldehyde make it a candidate for interaction with several enzyme systems critical in physiological and pathological processes.

Aldehyde Dehydrogenase (ALDH) Substrate and Inhibition Kinetics

Studies on rat hepatic microsomal aldehyde dehydrogenase (mALDH) have shown that aromatic aldehydes with substitutions at the 3- and 4-positions of the aromatic ring can serve as effective substrates for this enzyme. ipindexing.com The mALDH enzyme is responsible for metabolizing various aldehydes to their corresponding carboxylic acids. ipindexing.com The efficiency of this conversion is influenced by the physicochemical properties of the substituents. For instance, 3-phenoxybenzaldehyde (B142659) has been identified as a relatively good substrate, suggesting that the active site of mALDH can accommodate such structures. ipindexing.com

Given that this compound is a derivative of 3-phenoxybenzaldehyde, it is anticipated to also act as a substrate for mALDH. The enzyme's active site is described as a narrow cleft, and the interaction is thought to involve dipolar and dispersion forces. ipindexing.com However, substituents that are excessively bulky or hydrophilic tend to decrease the dehydrogenation activity, indicating that the active site is relatively rigid. ipindexing.com The methyl group at the 4-position of the phenoxy ring in this compound is a relatively small, hydrophobic substituent, which aligns with the characteristics of a good substrate for mALDH. ipindexing.com

Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, the excessive activity of this pathway is implicated in the long-term complications of diabetes, such as retinopathy, neuropathy, and nephropathy. nih.govnih.govnih.gov Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for managing these diabetic complications. nih.govnih.gov

Benzaldehyde (B42025) and its derivatives have been investigated as potential aldose reductase inhibitors. chemicalbook.com Studies have shown that certain benzaldehyde derivatives can exhibit potent inhibitory activity against AR. For instance, 4-phenyl benzaldehyde has demonstrated higher inhibitory potency than the standard inhibitor sorbinil. chemicalbook.com The therapeutic relevance of AR inhibitors lies in their ability to reduce the flux of glucose through the polyol pathway, thereby mitigating osmotic stress and subsequent cellular damage in tissues affected by diabetic complications. nih.gov Although direct kinetic data for this compound is not specified, its structural similarity to other active benzaldehydes suggests its potential as a candidate for aldose reductase inhibition.

Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) Inhibition

There is no direct evidence in the provided search results to suggest that this compound is an inhibitor of Acetylcholinesterase (AChE) or Human Carbonic Anhydrase (hCA). Research on AChE inhibitors often focuses on compounds like physostigmine (B191203) derivatives or specific heterocyclic structures designed to fit into the enzyme's active site. nih.govnih.gov Similarly, hCA inhibitors are typically sulfonamide-based compounds that coordinate with the zinc ion in the enzyme's active site. nih.govnih.gov The structure of this compound does not align with the common pharmacophores known for potent inhibition of these specific enzymes.

Exploration of Other Relevant Enzyme Targets

Beyond ALDH and AR, benzaldehyde derivatives have been explored as inhibitors of other enzymes. For example, benzaldehyde has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The study indicated that substitutions on the benzaldehyde ring, particularly at the 4-position, influence the inhibitory mechanism. nih.gov This suggests that the broader class of substituted benzaldehydes, which includes this compound, may have the potential to interact with a range of enzyme targets, although specific studies on this compound are lacking.

Antimicrobial and Antiprotozoal Activities

The potential of benzaldehyde and its derivatives as antimicrobial and antiprotozoal agents has been an area of active investigation. The core structure is seen as a scaffold that can be modified to enhance activity against various pathogens.

Derivatives of 3-phenoxybenzaldehyde have been synthesized and evaluated for their antimicrobial properties. For example, Schiff base complexes derived from 3-phenoxybenzaldehyde have demonstrated activity against both gram-negative and gram-positive bacteria. researchgate.net Other studies have synthesized diphenyl ether derivatives from meta-phenoxy benzaldehyde that showed specific activity against Mycobacterium tuberculosis. ipindexing.com While some phenoxyacetamide derivatives were found to be inactive, nih.gov various other benzaldehyde derivatives, including those with benzothiazole (B30560) or azopyrazole moieties, have shown significant antibacterial and antifungal activities. nih.govjocpr.com

In the realm of antiprotozoal research, benzyl (B1604629) phenyl ether derivatives have been prepared and tested against pathogens like Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov Several of these compounds exhibited potent activity, with some proving more effective than the standard drug pentamidine. nih.gov Furthermore, benzoxazole (B165842) derivatives have also been identified as promising antiprotozoal agents. researchgate.net Given that this compound is a substituted diphenyl ether, these findings suggest that it could serve as a foundational structure for the development of new antimicrobial and antiprotozoal drugs.

Anticancer and Antitumor Research

The potential of this compound and its derivatives in cancer therapy has been explored through investigations into their cytotoxic effects on various cancer cell lines and their role as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).

While direct cytotoxic studies on this compound are limited, research on structurally similar benzyloxybenzaldehyde and 2-arenoxybenzaldehyde derivatives has provided evidence of their anticancer potential.

A study on a series of benzyloxybenzaldehyde derivatives revealed significant cytotoxic activity against the human leukemia (HL-60) cell line, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as a potent derivative. mdpi.com Another study on 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives reported their cytotoxic effects against human lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. nih.gov These findings suggest that the phenoxy benzaldehyde scaffold is a promising template for the design of novel cytotoxic agents.

Table 4: Cytotoxic Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cancer Cell Line

| Compound | IC₅₀ (μM) | Reference |

| 2-(Benzyloxy)benzaldehyde | >10 | mdpi.com |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | 5.3 | mdpi.com |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | 7.2 | mdpi.com |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 2.6 | mdpi.com |

This table showcases the activity of structurally related benzyloxybenzaldehyde derivatives, as direct cytotoxic data for this compound was not available.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and the development of EGFR inhibitors is an active area of research. While there are no direct studies evaluating derivatives of this compound as EGFR inhibitors, research on other aldehyde-derived heterocyclic compounds provides a basis for their potential in this area.

Studies have shown that pyrazolo[3,4-d]pyrimidine and quinazolinone derivatives synthesized from various aldehydes can exhibit significant EGFR tyrosine kinase (EGFR-TK) inhibitory activity. nih.govsigmaaldrich.com For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown good inhibitory activity with IC₅₀ values in the micromolar range against EGFR-TK. nih.gov Similarly, novel quinazolinone derivatives have been designed and synthesized as potent EGFR-TK inhibitors. sigmaaldrich.com These studies underscore the potential of utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds with EGFR inhibitory activity. The phenoxy moiety could play a crucial role in the binding of these derivatives to the receptor's active site.

Table 5: EGFR Tyrosine Kinase Inhibitory Activity of Representative Heterocyclic Derivatives

| Compound Class | Derivative | EGFR-TK IC₅₀ (μM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Derivative 14d | 8.27 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Derivative 14e | 10.11 | nih.gov |

| Quinazolinone | Compound 8b | 0.00137 | sigmaaldrich.com |

| Erlotinib (Control) | - | - | nih.govsigmaaldrich.com |

This table illustrates the potential of aldehyde-derived heterocycles as EGFR inhibitors, as specific data for this compound derivatives was not available.

Therapeutic Exploration in Neurodegenerative Diseases

The exploration of this compound derivatives has extended to the field of neurodegenerative diseases, particularly Alzheimer's disease. The primary strategy has been the inhibition of key enzymes involved in the disease pathology.

Research has focused on the synthesis of benzimidazole-based derivatives of substituted benzaldehydes as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov A deficiency in acetylcholine is a hallmark of Alzheimer's disease.

In a study evaluating a series of benzimidazole-benzaldehyde derivatives, several compounds exhibited potent inhibition of both AChE and BuChE, with IC₅₀ values in the sub-micromolar to micromolar range. nih.gov Although this compound was not among the tested aldehydes, the results for other substituted benzaldehydes suggest that its derivatives could also be effective cholinesterase inhibitors. For instance, derivatives with chloro substitutions on the phenyl ring of the benzaldehyde moiety showed high potency. nih.gov Furthermore, general studies on benzaldehydes have indicated their potential to exert neuroprotective effects by reducing neuroinflammation and neuronal damage in cellular models of Alzheimer's disease. nih.gov

Table 6: Cholinesterase Inhibitory Activity of Benzimidazole-Benzaldehyde Derivatives

| Derivative (Substituent on Benzaldehyde) | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Reference |

| 3,4-dichloro | 0.050 | 0.080 | nih.gov |

| 4-chloro | 0.090 | 0.120 | nih.gov |

| 4-nitro | 0.110 | 0.140 | nih.gov |

| Donepezil (Control) | 0.016 | 0.30 | nih.gov |

This table presents data for derivatives of substituted benzaldehydes, indicating the potential of this compound class, as direct studies on this compound derivatives were not found.

Allosteric Modulation of Hemoglobin

Allosteric modulators of hemoglobin are compounds that bind to a site on the protein other than the oxygen-binding site, influencing its oxygen affinity. This mechanism is a key therapeutic strategy for conditions like sickle cell disease, where increasing hemoglobin's oxygen affinity can prevent the polymerization of sickle hemoglobin (HbS) and subsequent sickling of red blood cells. nih.govnih.gov

While direct studies on this compound as a hemoglobin modulator are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes has been patented for its use as allosteric modulators of hemoglobin. google.com Aromatic aldehydes are known to interact with hemoglobin, often forming a Schiff base with the N-terminal valine of the α-globin chains, which stabilizes the high-oxygen-affinity R-state of the protein. nih.govnih.gov This interaction shifts the oxygen equilibrium curve to the left, meaning that hemoglobin binds oxygen more tightly at lower partial pressures, thereby reducing the concentration of deoxygenated hemoglobin available for polymerization. nih.gov

The potential for this compound to act as an allosteric modulator stems from its core benzaldehyde structure. The phenoxy and methyl substituents would influence its binding affinity and pharmacokinetic properties. The exploration of such compounds is part of a broader effort to develop new treatments for disorders that could benefit from increased tissue oxygenation. google.com

Scaffold-Based Drug Discovery and Structure-Activity Relationship (SAR) Elucidation

The this compound framework serves as a valuable scaffold in drug discovery. Its diaryl ether motif is a common feature in many biologically active compounds. By systematically modifying the substituents on either aromatic ring, medicinal chemists can explore the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Design and Synthesis of Novel Therapeutic Agents

The synthesis of novel therapeutic agents based on the this compound scaffold can be achieved through various chemical transformations of the aldehyde group and modifications of the aromatic rings. For instance, the aldehyde can be converted into other functional groups or used as a handle for attaching more complex moieties. justia.comgoogle.com

Research into related structures, such as 2-phenoxybenzamides, has demonstrated that the substitution pattern on the aromatic rings significantly impacts biological activity. researchgate.netmdpi.com For example, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the nature and position of substituents on both the phenoxy and benzamide (B126) rings were found to be critical for their activity against Plasmodium falciparum. mdpi.com Similarly, in the development of chiral allosteric modifiers of hemoglobin, the stereochemistry and the nature of substituents on a phenoxy-containing scaffold were shown to influence their efficacy. nih.gov

The synthesis of derivatives of this compound could follow established synthetic routes for diaryl ethers and benzaldehydes, allowing for the creation of a library of compounds for biological screening.

Identification of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, key pharmacophoric features can be inferred from studies on related molecules.

For allosteric modulators of hemoglobin, the key pharmacophoric elements often include:

An aldehyde group for covalent Schiff base formation with the N-termini of the α-chains of hemoglobin. nih.gov

Aromatic rings that can engage in hydrophobic and π-stacking interactions within the binding pocket. nih.gov

Specific substitution patterns on the aromatic rings that can optimize binding affinity and selectivity.

The table below summarizes the key pharmacophoric features and the role of different structural components based on the analysis of related allosteric modulators of hemoglobin.

| Structural Component | Pharmacophoric Feature | Role in Biological Activity |

| Benzaldehyde | Aldehyde group | Forms a reversible covalent bond (Schiff base) with hemoglobin, stabilizing the high-oxygen-affinity state. nih.gov |

| Phenoxy group | Ether linkage and aromatic ring | Provides a specific orientation of the two aromatic rings and can participate in hydrophobic interactions within the binding site. |

| 4-Methyl group | Hydrophobic substituent | Can enhance binding affinity through hydrophobic interactions and influence the overall electronic properties of the molecule. |

The table below presents data on related aromatic aldehydes and their effects on hemoglobin, illustrating the importance of the aldehyde group and aromatic substitutions in modulating hemoglobin's oxygen affinity.

| Compound | Target | Mechanism of Action | Key Finding |

| Voxelotor | Hemoglobin | Allosteric modulator, increases oxygen affinity | First FDA-approved hemoglobin modulator for sickle cell disease. nih.govnih.gov |

| 5-HMF (5-hydroxymethylfurfural) | Hemoglobin | Forms Schiff base with α-Val1, increases oxygen affinity | An early aromatic aldehyde studied for its anti-sickling properties. nih.gov |

| Vanillin derivatives | Hemoglobin | Allosteric modulators, increase oxygen affinity | Demonstrated the potential of substituted benzaldehydes as anti-sickling agents. nih.gov |

Applications in Advanced Materials Science

Polymer and Coating Development

The quest for high-performance polymers with enhanced thermal stability, mechanical strength, and processability is a continuous effort in materials science. Aromatic aldehydes and their derivatives are fundamental building blocks in the synthesis of various polymer systems.

3-(4-Methylphenoxy)benzaldehyde can be envisioned as a precursor to various monomers for polymerization. For instance, the aldehyde functionality can be chemically transformed into other reactive groups, such as amines or carboxylic acids, to create novel diamines or diacids. These monomers could then be used in polycondensation reactions to synthesize high-performance polymers like polyimides and poly(ether-imide)s. mdpi.comrsc.orgresearchgate.netresearchgate.net

Polyimides, known for their exceptional thermal and chemical resistance, are typically synthesized from the reaction of a dianhydride and a diamine. mdpi.comnih.govresearchgate.netresearchgate.net By converting this compound into a diamine derivative, new polyimides with tailored properties could be developed. The incorporation of the ether linkage and the methyl group from the original molecule could impart increased flexibility and solubility to the resulting polymer, addressing some of the processing challenges associated with traditional polyimides. murraystate.edu

Similarly, poly(ether-imide)s, which offer a balance of high performance and good processability, are another class of polymers where derivatives of this compound could be utilized. google.comresearchgate.net The inherent ether linkage in its structure is a key feature of poly(ether-imide)s, suggesting that monomers derived from this compound could be seamlessly integrated into such polymer backbones.

The table below outlines the potential monomer types that could be synthesized from this compound and the corresponding polymers that could be produced.

| Potential Monomer from this compound | Polymer Class | Potential Properties |

| Diamine Derivative | Polyimide, Polyamide | Enhanced solubility, thermal stability, flexibility |

| Diacid or Dianhydride Derivative | Polyester, Polyimide | Modified mechanical properties, processability |

The aldehyde group in this compound is reactive and can participate in various chemical reactions, making it a candidate for the development of functional coatings. For example, it can undergo condensation reactions with compounds containing active hydrogen atoms, such as amines or phenols, to form Schiff bases or resinous materials. These reactions could be utilized to create crosslinked polymer networks, which are the basis of many durable coatings.

Furthermore, the aromatic rings and the ether linkage in the molecule can contribute to the thermal stability and chemical resistance of the resulting coating. The phenoxy group is a common structural unit in high-performance polymers and resins, known for its ability to enhance these properties.

Electronic and Optical Materials

The electronic and optical properties of organic molecules are at the heart of next-generation electronic devices. The specific arrangement of aromatic rings and functional groups in this compound suggests its potential as a precursor for materials with interesting electronic and non-linear optical properties.

While there is no direct report of this compound being used in organic light-emitting diodes (OLEDs), its derivatives could be explored for such applications. psu.edursc.orggoogle.comnih.govnih.gov For example, it can be used as a starting material to synthesize more complex molecules with tailored electronic properties, such as charge-transporting or emissive materials. The triphenylamine (B166846) and carbazole (B46965) moieties, often found in OLED materials, could potentially be coupled with derivatives of this compound to create novel host or dopant molecules.

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Schiff bases and chalcones are two classes of organic compounds that have been extensively studied for their NLO properties. nih.govnih.gov

This compound is an ideal precursor for the synthesis of both Schiff bases and chalcones.

Schiff Bases: These compounds are formed by the condensation reaction of an aldehyde with a primary amine. taylorandfrancis.comnih.govresearchgate.net The resulting imine (C=N) bond, in conjunction with conjugated aromatic systems, can give rise to significant NLO responses. By reacting this compound with various aromatic amines, a library of Schiff bases with potentially large second-order NLO properties could be synthesized and investigated.

Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation of a benzaldehyde (B42025) derivative with an acetophenone. nih.govjetir.orgscispace.compropulsiontechjournal.comrjlbpcs.comnih.govrsc.orgresearchgate.net The α,β-unsaturated ketone moiety in the chalcone (B49325) structure provides a conjugated bridge between two aromatic rings, which is a key structural feature for NLO activity. The specific substituents on the aromatic rings can be varied to fine-tune the NLO properties.

The table below summarizes the synthesis and potential NLO properties of Schiff bases and chalcones derived from this compound.

| Derivative | Synthesis Reaction | Key Structural Feature for NLO | Potential NLO Properties |

| Schiff Base | Condensation with a primary amine | Ar-CH=N-Ar' | Second-order NLO response |

| Chalcone | Claisen-Schmidt condensation with an acetophenone | Ar-CH=CH-CO-Ar' | Third-order NLO response |

Liquid Crystal Research and Development

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov They are widely used in displays and other electro-optical devices. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior.

The structure of this compound, with its elongated shape and potential for modification, makes it an interesting building block for the synthesis of new liquid crystalline materials. researchgate.netchemrxiv.org In particular, it could be a precursor for bent-core or "banana-shaped" liquid crystals, which have garnered significant research interest due to their unique polar and chiral properties. mdpi.comresearchgate.netresearchgate.netaps.org

By reacting this compound with other aromatic compounds, it is possible to create molecules with the specific bent geometry required for this type of mesophase formation. Furthermore, Schiff base derivatives of this compound could also exhibit liquid crystalline properties, as the imine linkage is a common feature in many known liquid crystals. nih.govmdpi.comrsc.org The ability to introduce different functional groups and alkyl chains onto the molecular structure would allow for the systematic tuning of the liquid crystal phase behavior and transition temperatures.

Utilization in Specialty Chemicals Production

This compound is a significant aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of specialty chemicals. chemicalbook.comtue.nlklinger-lab.de Its unique structure, featuring a diaryl ether linkage, provides a scaffold for the construction of more complex molecules with specific functionalities and applications, particularly in the pharmaceutical and fine chemical industries.

The reactivity of the aldehyde group allows for a wide range of chemical transformations, making it a versatile intermediate. These reactions include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. This versatility is key to its utility in producing high-value, specialized chemical products.

A notable application of this compound is in the synthesis of complex bioactive molecules. Specifically, it has been utilized in the preparation of benzoxazole (B165842) derivatives of mannopeptimycin glycopeptide antibiotics. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this process, the aldehyde reacts with the aminophenol moiety of mannopeptimycin-beta in the presence of an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in DMF (dimethylformamide) to form the benzoxazole ring system. sigmaaldrich.com This novel benzoxazole formation reaction highlights the importance of this compound as a key reagent for modifying complex natural products to generate new derivatives with potentially enhanced biological activities. sigmaaldrich.com

The physical and chemical properties of this compound are well-documented and are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|